1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation of the resulting intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylphenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.
3,5-Dimethylphenylacetic acid: Contains the 3,5-dimethylphenyl group but has a different core structure.
1-(3,5-Dimethylphenyl)-4-piperidone: Similar aromatic substitution but with a piperidone ring instead of a pyrrolidine ring.
Uniqueness
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its pyrrolidine ring, ketone group, and carboxylic acid functionality. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-9(2)5-11(4-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUEYJQRCOJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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